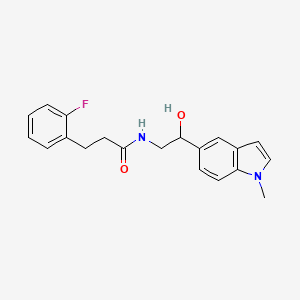![molecular formula C17H11ClN2O2 B2630822 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-29-5](/img/structure/B2630822.png)
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as CBP, is a potent and selective inhibitor of the protein kinase CK2. CK2 is an essential regulator of cell growth and survival, making it a promising target for cancer therapy. CBP has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and potential therapeutic applications are currently being investigated.
作用机制
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one inhibits the activity of CK2, a protein kinase that plays a critical role in cell growth and survival. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis. This compound has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for its anticancer activity. This compound also inhibits the activity of CK2, which regulates a wide range of cellular processes, including DNA repair, cell cycle progression, and protein synthesis. Inhibition of CK2 by this compound leads to the disruption of these processes, ultimately resulting in cancer cell death.
实验室实验的优点和局限性
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cancer and other diseases. This compound has also been optimized for large-scale production, making it readily available for research purposes. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, this compound has shown promising results as an anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-chlorobenzylamine with 2-formylbenzoic acid, followed by a cyclization reaction with 2-aminobenzofuran and 4-cyanopyridine. The resulting compound is then subjected to a series of purification steps to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学研究应用
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. These findings suggest that this compound may have a therapeutic potential for cancer treatment.
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBUHNIFKOFMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[[5-[[(2-phenoxyacetyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2630741.png)
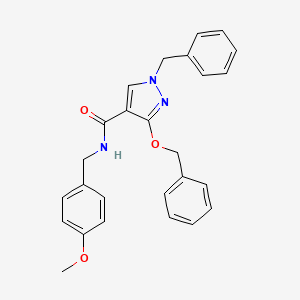
![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)

![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
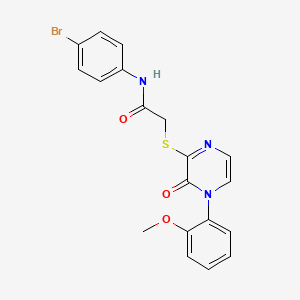
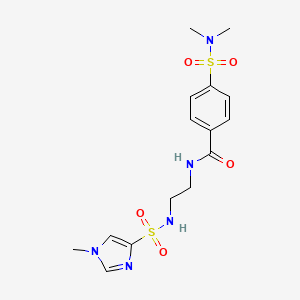
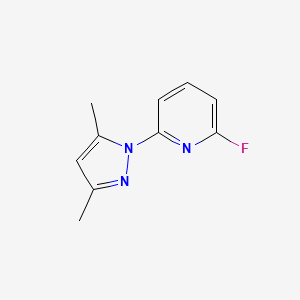
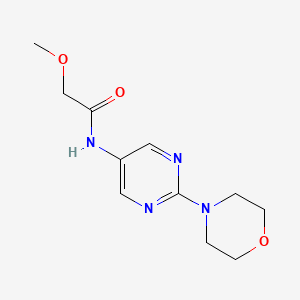


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
